

Technical Guide: Physicochemical Properties of 2-Bromo-5-methoxypyrazine (CAS 143250-10-6)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-5-methoxypyrazine

Cat. No.: B117211

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Bromo-5-methoxypyrazine** (CAS 143250-10-6). The information is curated for professionals in research and drug development, with a focus on structured data presentation, detailed experimental methodologies, and relevant biological context.

Core Physicochemical Data

The quantitative properties of **2-Bromo-5-methoxypyrazine** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₅ BrN ₂ O	[1]
Molecular Weight	189.01 g/mol	[1]
Melting Point	103-104 °C	[2]
Boiling Point	208.5 °C at 760 mmHg	[2] [3]
Density	1.628 g/cm ³ (Predicted)	[3]
Physical Form	Solid, white or off-white powder/crystals	[2]
Purity	Typically >95% (HPLC)	[1] [4]
IUPAC Name	2-bromo-5-methoxypyrazine	[1] [2]
InChI Key	YMDHKDFBWIRZAZ- UHFFFAOYSA-N	[2]
SMILES	COC1=CN=C(Br)C=N1	[1]

Experimental Protocols

Detailed methodologies for determining the key physical properties of **2-Bromo-5-methoxypyrazine** are outlined below. These are standard organic chemistry laboratory procedures.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer

- Mortar and pestle

Procedure:

- Sample Preparation: A small amount of the solid **2-Bromo-5-methoxypyrazine** is finely powdered using a mortar and pestle.[5] The fine powder is then packed into the sealed end of a capillary tube to a height of 1-2 mm by tapping the tube gently.[5]
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.[4]
- Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute.[4]
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[6]

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since **2-Bromo-5-methoxypyrazine** is a solid at room temperature, it would first need to be melted.

Apparatus:

- Thiele tube
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Thermometer
- Heating oil (e.g., mineral oil)
- Bunsen burner or hot plate

Procedure:

- Sample Preparation: A few milliliters of the molten **2-Bromo-5-methoxypyrazine** are placed in the small test tube.[7]
- Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the sample.[2]
- Apparatus Assembly: The test tube is attached to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then clamped inside a Thiele tube containing heating oil, ensuring the oil level is above the sample level.[8]
- Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution throughout the oil.[8]
- Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When a rapid and continuous stream of bubbles emerges from the capillary tip, this indicates the liquid has reached its boiling point. The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[2]

Density Determination of a Solid (Displacement Method)

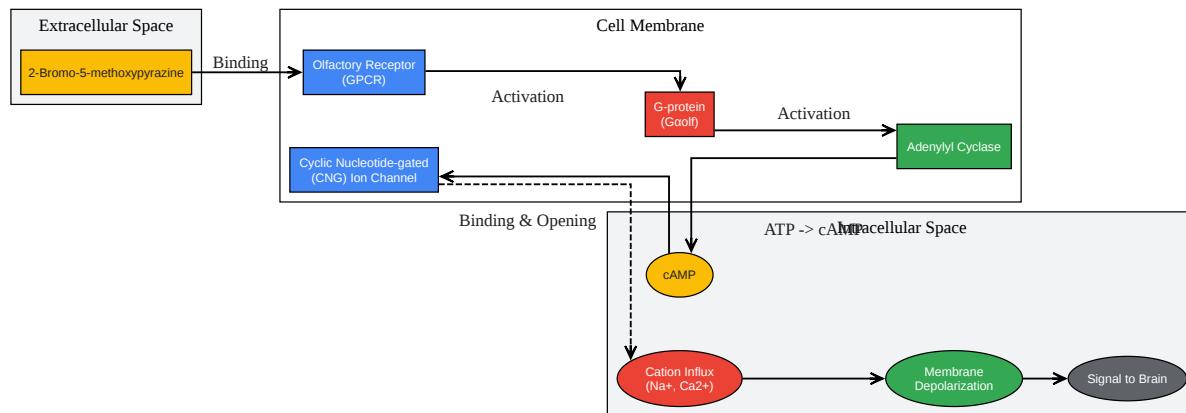
This method determines the density of an irregularly shaped solid by measuring the volume of a liquid it displaces.

Apparatus:

- Analytical balance
- Graduated cylinder
- A liquid in which **2-Bromo-5-methoxypyrazine** is insoluble (e.g., a saturated hydrocarbon)

Procedure:

- Mass Measurement: The mass of a sample of **2-Bromo-5-methoxypyrazine** is accurately measured using an analytical balance.[9]


- Initial Volume Measurement: A known volume of the chosen liquid is placed in a graduated cylinder, and the initial volume (V_1) is recorded.[9]
- Displacement: The weighed solid sample is carefully submerged in the liquid in the graduated cylinder, ensuring no splashing occurs and the solid is fully immersed. The new volume (V_2) is recorded.[9]
- Calculation: The volume of the solid is the difference between the final and initial volumes ($V = V_2 - V_1$). The density (ρ) is then calculated using the formula: $\rho = \text{mass} / V$.[10]

Synthesis of 2-Bromo-5-methoxypyrazine

A common laboratory-scale synthesis of **2-bromo-5-methoxypyrazine** involves the reaction of 2-bromopyrazine with methanol.[11] More advanced and sustainable synthetic strategies are also being explored, including the use of novel catalysts and flow chemistry.[12]

Biological Context: Olfactory Signaling Pathway of Methoxypyrazines

While specific signaling pathways for **2-Bromo-5-methoxypyrazine** are not extensively documented, methoxypyrazines as a class are well-known for their potent aroma and flavor characteristics, particularly in the food and wine industries.[13][14] They are responsible for the "green" or "vegetal" notes in many foods and wines.[15] The perception of these aromas is initiated by the binding of methoxypyrazine molecules to olfactory receptors in the nasal cavity, triggering a G-protein coupled signaling cascade.[16][17] Understanding this pathway is crucial for drug development professionals, as off-target interactions with sensory receptors can lead to undesirable side effects such as taste or smell disturbances.

[Click to download full resolution via product page](#)

Caption: Olfactory signaling pathway for methoxypyrazines.

Safety Information

2-Bromo-5-methoxypyrazine is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.[2]

Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.[[2](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-bromo-5-methoxypyrazine 95% | CAS: 143250-10-6 | AChemBlock [achemblock.com]
- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. pennwest.edu [pennwest.edu]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. wjec.co.uk [wjec.co.uk]
- 10. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]
- 11. chembk.com [chembk.com]
- 12. nbinno.com [nbino.com]
- 13. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. tdx.cat [tdx.cat]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-Bromo-5-methoxypyrazine (CAS 143250-10-6)]. BenchChem, [2026]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b117211#cas-143250-10-6-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com